molecular formula C8H6BrFO2 B1342647 3-(Bromomethyl)-2-fluorobenzoic acid CAS No. 680610-75-7

3-(Bromomethyl)-2-fluorobenzoic acid

Cat. No.: B1342647
CAS No.: 680610-75-7
M. Wt: 233.03 g/mol
InChI Key: OXFZIBDRTJCLNM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the third position and a fluorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluorobenzoic acid typically involves the bromination of 2-fluorotoluene followed by oxidation. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The resulting 3-(Bromomethyl)-2-fluorotoluene is then oxidized to the corresponding benzoic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be further oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-(Bromomethyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluorobenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states through inductive and resonance effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2-fluorobenzoic acid
  • 3-(Iodomethyl)-2-fluorobenzoic acid
  • 3-(Bromomethyl)-4-fluorobenzoic acid

Uniqueness

3-(Bromomethyl)-2-fluorobenzoic acid is unique due to the combination of the bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct reactivity patterns and physicochemical properties compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-(bromomethyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFZIBDRTJCLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597651
Record name 3-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680610-75-7
Record name 3-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-fluoro-3-methylbenzoic acid (0.462 g, 3 mmol), N-bromosuccinimide (0.560 g, 3.15 mmol), azobisisobutyronitrile (AIBN) (0.024 g, 0.15 mmol) and CCl4 (10 ml) was heated at reflux for 18 h. The reaction mixture was then reduced in vacuo and partitioned between ethyl acetate and aqueous K2CO3. The aqueous layer was acidified (2M HCl) and cooled in ice. The precipitate obtained was collected by filtration and dried in vacuo to give 3-bromomethyl-2-fluoro-benzoic acid (0.1225 g, 13%) as a colourless solid. (LC/MS: Rt 3.18, [M−H]− 232.91).
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10 mL
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